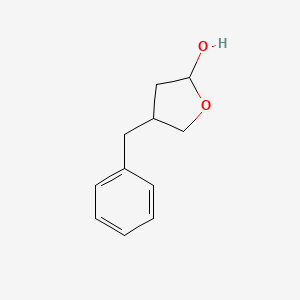
(2S)-Ethyl 5-allylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-Ethyl 5-allylpyrrolidine-2-carboxylate est un composé chimique qui appartient à la classe des pyrrolidine carboxylates. Ce composé se caractérise par la présence d'un groupe ester éthylique en position 2 et d'un groupe allyle en position 5 du cycle pyrrolidine. Il est utilisé dans diverses applications chimiques et pharmaceutiques en raison de ses propriétés structurales uniques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de (2S)-Ethyl 5-allylpyrrolidine-2-carboxylate implique généralement les étapes suivantes :
Matière première : La synthèse commence par la préparation du cycle pyrrolidine, qui peut être dérivé de la proline ou d'autres précurseurs appropriés.
Estérification : Le groupe ester éthylique est introduit en position 2 par des réactions d'estérification, généralement en utilisant de l'éthanol et un catalyseur acide tel que l'acide sulfurique ou l'acide chlorhydrique.
Méthodes de production industrielle
La production industrielle de this compound peut impliquer des procédés en batch ou continus à grande échelle. Les principales étapes comprennent :
Synthèse en vrac : De grandes quantités de matières premières sont mises à réagir dans des réacteurs dans des conditions contrôlées pour garantir un rendement et une pureté élevés.
Purification : Le produit brut est purifié à l'aide de techniques telles que la recristallisation, la distillation ou la chromatographie pour éliminer les impuretés et obtenir le composé souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
(2S)-Ethyl 5-allylpyrrolidine-2-carboxylate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe allyle peut être oxydé pour former des époxydes ou d'autres dérivés oxygénés à l'aide d'agents oxydants tels que l'acide m-chloroperbenzoïque (m-CPBA).
Réduction : Le composé peut être réduit pour former des dérivés saturés à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Le groupe ester peut subir des réactions de substitution nucléophile avec des nucléophiles tels que des amines ou des alcools pour former des amides ou d'autres esters.
Réactifs et conditions courants
Oxydation : m-CPBA, peroxyde d'hydrogène (H2O2)
Réduction : LiAlH4, NaBH4
Substitution : Amines, alcools, bases (par exemple, l'hydroxyde de sodium)
Principaux produits
Oxydation : Époxydes, alcools
Réduction : Dérivés pyrrolidiniques saturés
Substitution : Amides, différents esters
Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique de base dans la synthèse de molécules plus complexes, y compris des produits pharmaceutiques et des produits agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier comme précurseur de principes actifs pharmaceutiques (API).
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spéciaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d'autres protéines, en modulant leur activité.
Voies : Il peut influencer les voies biochimiques liées à la croissance cellulaire, à l'apoptose ou au métabolisme, conduisant à ses effets biologiques observés.
Applications De Recherche Scientifique
(2S)-Ethyl 5-allylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-Ethyl 5-allylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence biochemical pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2S)-Methyl 5-allylpyrrolidine-2-carboxylate
- tert-Butyl (2S,5S)-5-allylpyrrolidine-2-carboxylate
Unicité
(2S)-Ethyl 5-allylpyrrolidine-2-carboxylate est unique en raison de son positionnement spécifique du groupe ester et du groupe allyle, qui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues. Cette unicité le rend précieux dans diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
549521-72-4 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
ethyl (2S)-5-prop-2-enylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-3-5-8-6-7-9(11-8)10(12)13-4-2/h3,8-9,11H,1,4-7H2,2H3/t8?,9-/m0/s1 |
Clé InChI |
RSKRUJXJWIRMAK-GKAPJAKFSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CCC(N1)CC=C |
SMILES canonique |
CCOC(=O)C1CCC(N1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


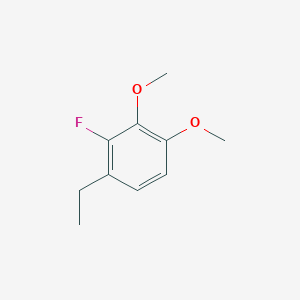
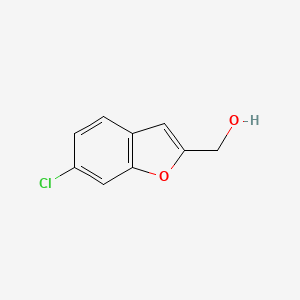

![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)

![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)
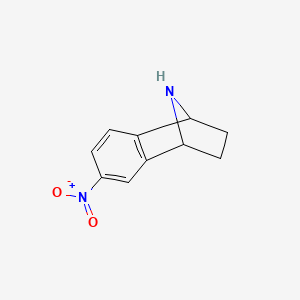

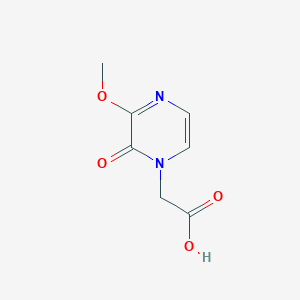


![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)
